molecular formula C17H18N2O3 B4196351 3-nitro-N-(1-phenylbutan-2-yl)benzamide

3-nitro-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4196351
M. Wt: 298.34 g/mol
InChI Key: XBBQPLXNHHQNQE-UHFFFAOYSA-N
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Description

3-nitro-N-(1-phenylbutan-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a propyl chain, which is further connected to a nitrobenzamide moiety

Properties

IUPAC Name

3-nitro-N-(1-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-15(11-13-7-4-3-5-8-13)18-17(20)14-9-6-10-16(12-14)19(21)22/h3-10,12,15H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQPLXNHHQNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

    Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the meta position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The next step is the alkylation of the nitrated benzamide with 1-bromopropane in the presence of a base such as potassium carbonate. This results in the formation of N-(1-propyl)-3-nitrobenzamide.

    Benzylation: Finally, the benzylation of N-(1-propyl)-3-nitrobenzamide is carried out using benzyl chloride and a suitable base like sodium hydride to obtain the desired compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-nitro-N-(1-phenylbutan-2-yl)benzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these reactions.

    Oxidation: Oxidation of the benzyl group can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: N-(1-benzylpropyl)-3-aminobenzamide.

    Substitution: Various substituted benzyl derivatives.

    Oxidation: Carboxylic acid derivatives of this compound.

Scientific Research Applications

Chemistry: 3-nitro-N-(1-phenylbutan-2-yl)benzamide is used as a precursor in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It serves as a scaffold for the development of new drugs targeting specific enzymes and receptors.

Medicine: this compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitro-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular pathways, resulting in therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in inflammation and cancer progression.

    Cellular Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

    N-(1-propyl)-3-nitrobenzamide: Lacks the benzyl group, resulting in different reactivity and biological activity.

    N-(1-benzylpropyl)-4-nitrobenzamide: The nitro group is positioned differently, affecting its chemical properties and applications.

    N-(1-benzylpropyl)-3-aminobenzamide:

Uniqueness: 3-nitro-N-(1-phenylbutan-2-yl)benzamide is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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